Zervamicin iib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

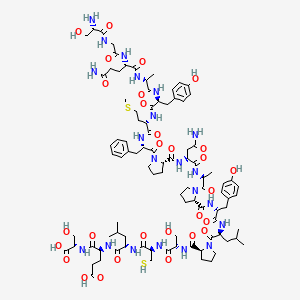

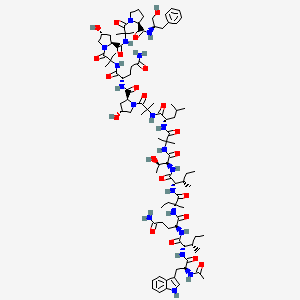

Zervamicin IIB is an antimicrobial peptide that interacts with the membrane of target cells to increase ion permeability . It is isolated from cultures of the fungus Emericellopsis salmosynnemata and belongs to the peptaibol family of antibiotics . Peptaibols are known for their activity against Gram-positive bacteria and their lack of toxicity towards eukaryotic cells . This compound consists of 16 amino acid residues and contains a high proportion of helix-promoting alpha, alpha-dialkylated amino acids .

Preparation Methods

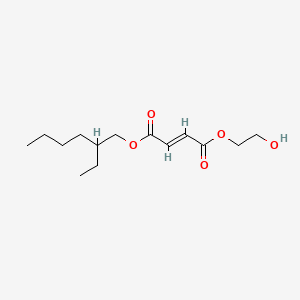

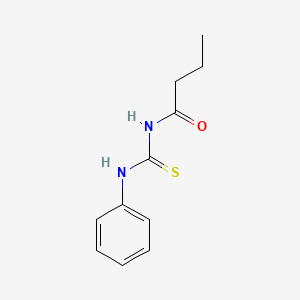

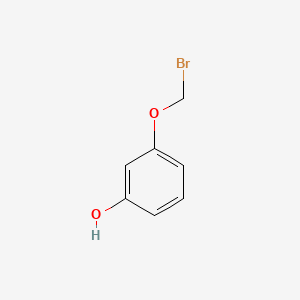

Zervamicin IIB can be prepared through both biosynthetic and chemical methods. The biosynthetic preparation involves the use of uniformly 13C- and 15N-enriched media to cultivate the fungus Emericellopsis salmosynnemata . The chemical synthesis involves the stepwise chain elongation of peptide segments using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an activating agent . The sterically hindered 2-aminoisobutyric acid is introduced by the BOP-dimethylaminopyridine system with preactivation of the carboxyl component .

Chemical Reactions Analysis

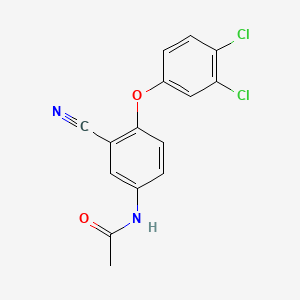

Zervamicin IIB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) . The major products formed from these reactions are analogues of this compound with specific isotopic labels or modified amino acid residues .

Scientific Research Applications

Zervamicin IIB has a wide range of scientific research applications. In chemistry, it is used to study the interaction of peptides with lipid bilayers and the formation of ion channels . In biology, it is used to investigate the mechanisms of antimicrobial peptides and their effects on cell membranes . In medicine, this compound is explored for its potential use in chemotherapeutic applications, particularly in oncology . Additionally, it has been studied for its effects on the locomotor activity of test mice, indicating potential neurological applications .

Mechanism of Action

The mechanism of action of zervamicin IIB involves its interaction with the cell membrane, leading to increased ion permeability . This peptide forms voltage-dependent ion channels in planar lipid bilayers . The molecular dynamics simulations suggest that the charge of the membrane surface influences the orientation of the this compound molecule, affecting its permeation into the membrane . The peptide forms transmembrane channels as bundles consisting of 4, 5, or 6 individual peptide monomers .

Comparison with Similar Compounds

Zervamicin IIB is compared with other peptaibols such as antiamoebin I and alamethicin . While all these compounds share the ability to form ion channels in membranes, this compound is unique due to its specific amino acid composition and the stability of its helical structure in different environments . Other similar compounds include hypomuricin and harzianin, which also belong to the peptaibol family and exhibit similar antimicrobial properties .

Properties

CAS No. |

79395-85-0 |

|---|---|

Molecular Formula |

C90H139N19O22 |

Molecular Weight |

1839.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1 |

InChI Key |

ORHLIQNDLPNECR-ABXCHVPDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)